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molecular formula C11H10N2O2 B420597 2,6-Dimethyl-5-nitroquinoline CAS No. 312913-60-3

2,6-Dimethyl-5-nitroquinoline

Cat. No. B420597
M. Wt: 202.21g/mol
InChI Key: ZWAMWICAXFZCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08435990B2

Procedure details

To a solution of 2,6-dimethyl-5-nitro-quinoline (192 mg, 0.95 mmol) in ethanol (9.3 mL) and water (4.7 mL) were added iron powder (280 mg, 5.0 mmol) and NH4Cl 280 mg, 5.2 mmol). The mixture was heated at reflux for 2 h, then cooled filtered. The filtrate was concentrated under reduced pressure, and the aqueous residue was extracted with ethyl acetate. The combined extracts were washed with water and brine, dried over Na2SO4, filtered and concentrated to dryness under reduced pressure. Purification of the residue by flash column (hexane/ethyl acetate gradient) gave 2,6-dimethyl-quinolin-5-ylamine (120 mg, 73%).
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:15])[C:8]=2[N+:12]([O-])=O)[N:3]=1.[NH4+].[Cl-]>C(O)C.O.[Fe]>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:15])[C:8]=2[NH2:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
192 mg
Type
reactant
Smiles
CC1=NC2=CC=C(C(=C2C=C1)[N+](=O)[O-])C
Name
Quantity
280 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
9.3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.7 mL
Type
solvent
Smiles
O
Name
Quantity
280 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash column (hexane/ethyl acetate gradient)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=C(C(=C2C=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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